molecular formula C26H15ClF3N5O4 B11699477 N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11699477
M. Wt: 553.9 g/mol
InChI Key: DDGDSMHWNITHTE-UHFFFAOYSA-N
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Description

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is usually achieved by cyclization reactions involving appropriate precursors such as pyrazoles and pyrimidines.

    Introduction of substituents: The phenyl, chlorophenoxy, nitrophenyl, and trifluoromethyl groups are introduced through various substitution reactions.

    Final coupling: The carboxamide group is introduced in the final step through amide coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow chemistry techniques to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of substituents, which confer distinct biological and photophysical properties. This makes it a valuable compound for both medicinal and material science applications.

Properties

Molecular Formula

C26H15ClF3N5O4

Molecular Weight

553.9 g/mol

IUPAC Name

N-[3-(4-chlorophenoxy)-5-nitrophenyl]-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H15ClF3N5O4/c27-16-6-8-19(9-7-16)39-20-11-17(10-18(12-20)35(37)38)31-25(36)22-14-24-32-21(15-4-2-1-3-5-15)13-23(26(28,29)30)34(24)33-22/h1-14H,(H,31,36)

InChI Key

DDGDSMHWNITHTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC(=CC(=C4)OC5=CC=C(C=C5)Cl)[N+](=O)[O-]

Origin of Product

United States

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